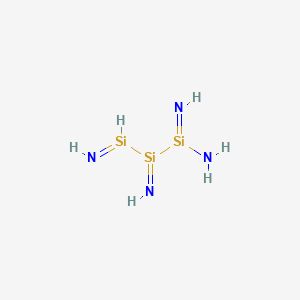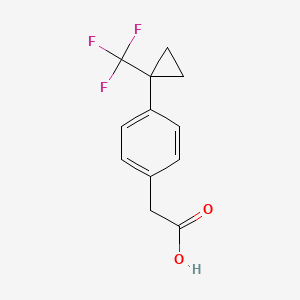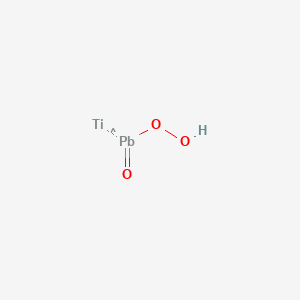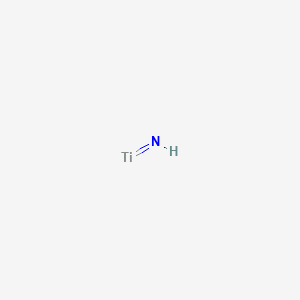
Iminotitanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iminotitanium compounds are a class of organometallic compounds that contain a titanium-nitrogen double bond. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields, including catalysis and materials science. The titanium-nitrogen double bond imparts distinct reactivity patterns, making this compound compounds valuable intermediates in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Iminotitanium compounds can be synthesized through several methods, including:
Reaction of Titanium Tetrachloride with Amines: This method involves the reaction of titanium tetrachloride with primary or secondary amines under controlled conditions to form this compound compounds.
Transmetalation Reactions: In this approach, titanium alkoxides or titanium halides react with organometallic reagents containing nitrogen to produce this compound compounds.
Cycloaddition Reactions: this compound compounds can also be synthesized through cycloaddition reactions involving titanium complexes and nitrogen-containing ligands.
Industrial Production Methods: Industrial production of this compound compounds typically involves large-scale reactions using titanium tetrachloride and amines. The reaction conditions are optimized to ensure high yields and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Iminotitanium compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form titanium oxides and nitrogen-containing byproducts.
Reduction: These compounds can be reduced to form titanium hydrides and amines.
Substitution: this compound compounds can undergo substitution reactions with various nucleophiles, leading to the formation of new titanium-nitrogen bonds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Nucleophiles: Nucleophiles such as alkyl halides and organolithium reagents are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Titanium oxides and nitrogen oxides.
Reduction Products: Titanium hydrides and amines.
Substitution Products: New this compound compounds with modified nitrogen ligands.
科学研究应用
Iminotitanium compounds have a wide range of scientific research applications, including:
Catalysis: These compounds are used as catalysts in various organic transformations, including polymerization, hydrogenation, and cross-coupling reactions.
Materials Science: this compound compounds are employed in the synthesis of advanced materials, such as titanium-based ceramics and composites.
Biology and Medicine: Research is ongoing to explore the potential of this compound compounds in biomedical applications, including drug delivery and imaging.
Industry: These compounds are used in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of iminotitanium compounds involves the interaction of the titanium-nitrogen double bond with various substrates. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The nitrogen ligand can participate in coordination and electron transfer processes, enhancing the reactivity of the compound. Molecular targets and pathways involved include:
Coordination with Substrates: The titanium center coordinates with substrates, activating them for subsequent reactions.
Electron Transfer: The nitrogen ligand can facilitate electron transfer, promoting redox reactions.
相似化合物的比较
Iminotitanium compounds can be compared with other similar compounds, such as:
Titanium Alkoxides: These compounds contain titanium-oxygen bonds and are used in similar applications, but they lack the unique reactivity of the titanium-nitrogen double bond.
Titanium Halides: These compounds contain titanium-halogen bonds and are commonly used as precursors in the synthesis of this compound compounds.
Titanium Hydrides: These compounds contain titanium-hydrogen bonds and are used in reduction reactions, but they do not exhibit the same catalytic properties as this compound compounds.
Uniqueness: The uniqueness of this compound compounds lies in their titanium-nitrogen double bond, which imparts distinct reactivity patterns and makes them valuable intermediates in various chemical processes.
属性
IUPAC Name |
iminotitanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HN.Ti/h1H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBPSFKEHXSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N=[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.882 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
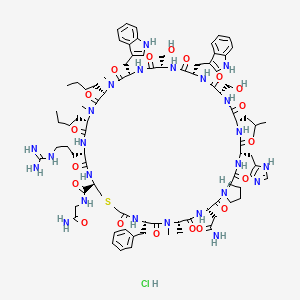
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B8143721.png)
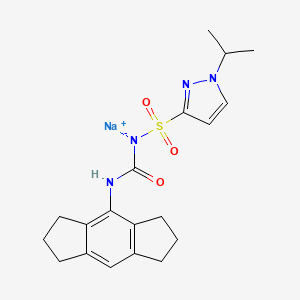
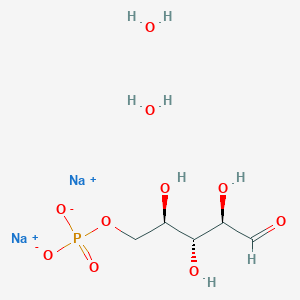
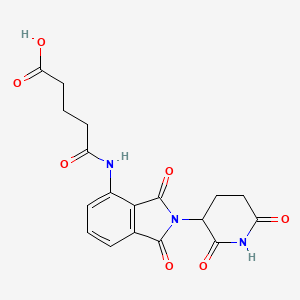
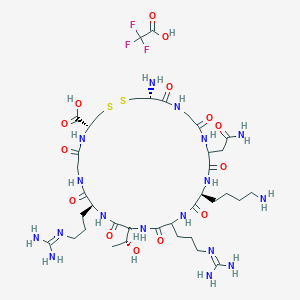
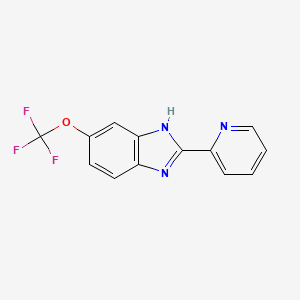
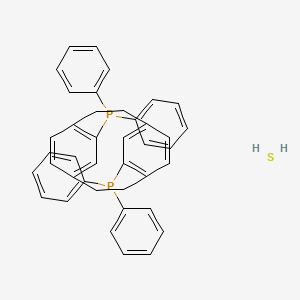
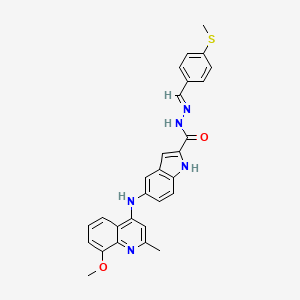
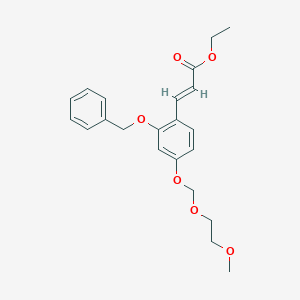
![[(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate](/img/structure/B8143793.png)
